molecular formula C9H9BF3NO3 B13059992 {3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic acid

{3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic acid

Cat. No.: B13059992
M. Wt: 246.98 g/mol
InChI Key: LHWIKYPWNFNLJJ-UHFFFAOYSA-N
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Description

{3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic acid} is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a trifluoroethyl carbamoyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic acid} typically involves the reaction of 3-aminophenylboronic acid with 2,2,2-trifluoroethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound} are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of automated reactors and advanced purification techniques to ensure consistent quality and efficiency.

Mechanism of Action

The mechanism of action of {3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic acid} primarily involves its ability to form covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This property is particularly useful in the development of enzyme inhibitors, where the compound can bind to the active site of the enzyme, thereby inhibiting its activity . The trifluoroethyl carbamoyl group also contributes to the compound’s reactivity and stability, enhancing its overall effectiveness in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic acid} is unique due to the presence of the trifluoroethyl carbamoyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications where enhanced stability and reactivity are required, such as in the development of enzyme inhibitors and advanced materials .

Properties

Molecular Formula

C9H9BF3NO3

Molecular Weight

246.98 g/mol

IUPAC Name

[3-(2,2,2-trifluoroethylcarbamoyl)phenyl]boronic acid

InChI

InChI=1S/C9H9BF3NO3/c11-9(12,13)5-14-8(15)6-2-1-3-7(4-6)10(16)17/h1-4,16-17H,5H2,(H,14,15)

InChI Key

LHWIKYPWNFNLJJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NCC(F)(F)F)(O)O

Origin of Product

United States

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